Cas no 40611-69-6 (Methyl 3-methyl-1H-pyrrole-2-carboxylate)

Methyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic ester derivative of pyrrole, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the reactive carboxylate group and methyl-substituted pyrrole core, make it valuable for constructing complex molecules, particularly in the development of bioactive compounds and agrochemicals. The compound exhibits good stability under standard conditions and offers versatility in functionalization, enabling further derivatization through nucleophilic substitution or coupling reactions. Its well-defined purity and consistent performance make it suitable for applications in medicinal chemistry and material science, where precise molecular frameworks are required.
Methyl 3-methyl-1H-pyrrole-2-carboxylate structure
40611-69-6 structure
Product name:Methyl 3-methyl-1H-pyrrole-2-carboxylate
CAS No:40611-69-6
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD09754196
CID:1011606
PubChem ID:24271768

Methyl 3-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methyl-1H-pyrrole-2-carboxylate
    • AK-64383
    • AM803861
    • ANW-57180
    • CTK8B7395
    • MolPort-003-749-310
    • PB28024
    • SureCN256714
    • 1H-Pyrrole-2-carboxylic acid, 3-methyl-, methyl ester
    • 3-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER
    • YYBQAWKPLZMZEU-UHFFFAOYSA-N
    • 5512AB
    • ST24025304
    • EN300-332498
    • 40611-69-6
    • SCHEMBL256714
    • DA-32671
    • methyl 3-methylpyrrole-2-carboxylate
    • CS-0037300
    • AKOS000320165
    • DTXSID30640610
    • MFCD09754196
    • AS-34765
    • Methyl3-methyl-1H-pyrrole-2-carboxylate
    • SY014133
    • MDL: MFCD09754196
    • Inchi: 1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3
    • InChI Key: YYBQAWKPLZMZEU-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C1=C(C([H])([H])[H])C([H])=C([H])N1[H])=O

Computed Properties

  • Exact Mass: 139.06337
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1
  • XLogP3: 1.3

Experimental Properties

  • Boiling Point: 232.0±20.0℃ at 760 mmHg
  • PSA: 42.09

Methyl 3-methyl-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB454485-1 g
Methyl 3-methyl-1H-pyrrole-2-carboxylate, 95%; .
40611-69-6 95%
1g
€145.00 2023-04-22
Chemenu
CM103845-25g
methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 95%+
25g
$*** 2023-05-30
Chemenu
CM103845-250mg
methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 95%+
250mg
$63 2021-08-06
Enamine
EN300-332498-5g
methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 95%
5g
$362.0 2023-09-04
Ambeed
A620749-250mg
Methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 97%
250mg
$47.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121710-25G
methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 97%
25g
¥ 4,791.00 2023-04-13
TRC
M355853-500mg
Methyl 3-Methyl-1H-pyrrole-2-carboxylate
40611-69-6
500mg
$ 340.00 2022-06-03
Chemenu
CM103845-10g
methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 95%+
10g
$611 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NU626-20g
Methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 97%
20g
5281.0CNY 2021-07-15
Chemenu
CM103845-1g
methyl 3-methyl-1H-pyrrole-2-carboxylate
40611-69-6 95%+
1g
$*** 2023-05-30

Additional information on Methyl 3-methyl-1H-pyrrole-2-carboxylate

Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No. 40611-69-6): A Comprehensive Overview in Modern Chemical Biology

Methyl 3-methyl-1H-pyrrole-2-carboxylate, identified by the chemical compound code CAS No. 40611-69-6, is a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, belonging to the pyrrole derivatives family, has garnered considerable attention due to its unique structural and functional properties. The pyrrole core, a five-membered aromatic heterocycle containing one nitrogen atom, serves as a versatile scaffold for various biological activities. In recent years, the exploration of such derivatives has opened new avenues in drug discovery and therapeutic development.

The structural integrity of Methyl 3-methyl-1H-pyrrole-2-carboxylate is characterized by a methyl group at the 3-position and a carboxylate ester at the 2-position of the pyrrole ring. This specific arrangement imparts distinct chemical reactivity and biological potential. The ester functionality, in particular, enhances solubility and bioavailability, making it an attractive candidate for medicinal chemistry applications. Furthermore, the presence of a methyl group at the 3-position influences electronic distribution and steric hindrance, which are critical factors in determining molecular interactions with biological targets.

In the context of contemporary research, Methyl 3-methyl-1H-pyrrole-2-carboxylate has been investigated for its potential role in modulating various biological pathways. Pyrrole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the compound's ability to interact with specific enzymes and receptors, thereby influencing cellular processes. For instance, research suggests that this derivative may inhibit certain kinases involved in cancer cell proliferation, making it a promising candidate for further development as an anticancer agent.

The synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyrrole ring followed by functionalization at the designated positions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. These methodologies often include catalytic hydrogenation, nucleophilic substitution, and esterification reactions. The efficiency of these synthetic routes is crucial for large-scale production and subsequent applications in research and industry.

One of the most compelling aspects of Methyl 3-methyl-1H-pyrrole-2-carboxylate is its versatility in drug design. The pyrrole core can be further modified to create analogs with enhanced biological activity or improved pharmacokinetic profiles. By incorporating additional functional groups or altering the substitution pattern, researchers can fine-tune the properties of the compound to target specific diseases more effectively. This flexibility has led to numerous patents and ongoing clinical trials exploring derivatives of this molecule for various therapeutic applications.

The role of computational chemistry in studying Methyl 3-methyl-1H-pyrrole-2-carboxylate cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting expensive experimental trials. These simulations provide valuable insights into how the compound interacts with biological targets at the molecular level. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and increase the likelihood of success in clinical trials.

In conclusion, Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No. 40611-69-6) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structure and functional properties make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this derivative, it is likely to play an increasingly important role in future therapeutic strategies.

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